molecular formula C17H22N2O3 B1443675 Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1160246-77-4

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1443675
CAS No.: 1160246-77-4
M. Wt: 302.37 g/mol
InChI Key: JZZHPDJMZLKVPE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Determination

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is systematically named by prioritizing the spiro junction as the core structure. The IUPAC name reflects the compound’s spiro[5.5]undecane scaffold, where two five-membered rings share a single atom (position 1). The numbering follows the smallest possible numbers for substituents: the benzyl ester group occupies position 9, and the ketone is at position 2. The molecular formula, derived from its SMILES code O=C(N(CC1)CCC21CCCC(N2)=O)OCC3=CC=CC=C3, is C₁₇H₂₂N₂O₃ , with a molecular weight of 302.37 g/mol .

The structure comprises a benzyl ester moiety attached to a spirocyclic system containing two nitrogen atoms at positions 1 and 9. The ketone at position 2 introduces electrophilic reactivity, while the ester group enables further functionalization through hydrolysis or transesterification. This dual functionality makes the compound a versatile synthetic intermediate.

Crystallographic Characterization of Spirocyclic Architecture

While specific crystallographic data for this compound are not publicly reported, its spirocyclic architecture is analogous to well-studied diazaspiro derivatives. The spiro[5.5]undecane core consists of two fused piperidine-like rings, with the benzyl ester and ketone groups influencing intermolecular interactions. In related compounds, such as 9-Boc-2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane, X-ray diffraction studies reveal that the spiro junction adopts a staggered conformation to minimize steric strain between the fused rings. The ketone at position 2 likely participates in hydrogen bonding, stabilizing the crystal lattice.

The absence of reported crystallographic data for this specific compound underscores the need for targeted X-ray studies to confirm its solid-state conformation and packing motifs.

Conformational Analysis Through X-ray Diffraction Studies

Conformational analysis of spirocyclic systems typically employs X-ray diffraction to resolve stereochemical ambiguities and assess ring puckering. For example, single-crystal X-ray studies of diazaspiro[5.5]undecane derivatives have shown that cyclohexanone units adopt chair conformations to minimize torsional strain. In the case of this compound, the spiro junction may exhibit similar preferences, with the ketone enforcing a planar geometry at position 2.

While no experimental data exist for this compound, computational models suggest that the spiro system adopts a slightly distorted chair-like conformation for the five-membered rings, balancing steric and electronic factors. The benzyl ester group likely extends into a less hindered spatial arrangement, minimizing intramolecular clashes.

Comparative Structural Features Among Diazaspiro[5.5]undecane Derivatives

This compound differs from other diazaspiro derivatives in its functional group distribution and substituent placement. Below is a comparative analysis of key structural features:

Compound Molecular Formula Heteroatoms Substituents Functional Groups Molecular Weight (g/mol)
This compound C₁₇H₂₂N₂O₃ 2N, 1O (ester) Benzyl ester at C9 2-ketone, ester 302.37
9-Boc-2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane C₁₃H₂₂N₂O₄ 2N, 1O (ether) Boc group at C9 2-ketone, ether 270.33
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone C₉H₁₀N₂O₄ 2N None Four ketones 210.19
Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate C₁₇H₂₂N₂O₃ 2N, 1O (ester) Benzyl ester at C9 1-ketone, ester 302.37

Key Observations:

  • Functional Group Diversity: The presence of a 2-ketone and 9-ester in the target compound contrasts with the 1-ketone and 9-ester in the isomeric Benzyl 1-oxo-2,9-diazaspiro derivative.
  • Heteroatom Influence: Oxygen-containing derivatives (e.g., 9-Boc-2-oxo-3-oxa analog) exhibit enhanced hydrogen-bonding capacity compared to nitrogen-rich analogs.
  • Scaffold Reactivity: The tetrone derivative (C₉H₁₀N₂O₄) lacks ester groups, reducing its versatility in further derivatization but increasing electrophilicity for nucleophilic substitutions.

Properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-7-4-8-17(18-15)9-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZHPDJMZLKVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Data

Property Value
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS Number 1160246-77-4
Structural Features Spirocyclic, diaza, oxo, benzyl ester

Preparation Methods Analysis

General Synthetic Approaches

The synthesis of benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the construction of the diazaspiro[5.5]undecane core, followed by functionalization at the 2-position (oxo group) and esterification at the 9-position with a benzyl group. The most widely reported strategies are:

Double Michael Addition/Cyclization

A prominent method for assembling the spirocyclic core is the base-promoted [5+1] double Michael addition, particularly using N,N-dimethylbarbituric acid and diarylidene acetones as starting materials. This approach yields diazaspiro[5.5]undecane derivatives with high stereoselectivity and moderate to good yields.

Representative Reaction Sequence:

  • Michael Addition: N,N-dimethylbarbituric acid reacts with diarylidene acetone in the presence of a base (e.g., K2CO3 or NaH) to form a bis-adduct.
  • Cyclization: Intramolecular cyclization occurs, closing the spiro ring and introducing the 2-oxo functionality.
  • Esterification: The resulting carboxylic acid is esterified with benzyl alcohol (using DCC/DMAP or similar coupling agents) to yield the final benzyl ester.
Step Reagents/Conditions Yield (%) Reference
Michael Addition N,N-dimethylbarbituric acid, diarylidene acetone, base 60–80
Cyclization Heat or catalytic acid/base 70–85
Esterification Benzyl alcohol, DCC/DMAP 60–90
Reductive Amination and Cyclization

Another approach involves the reductive amination of a suitable diketone or keto-ester precursor with a diamine, followed by cyclization to generate the diazaspiro ring. The 2-oxo group is introduced via oxidation, and the carboxylate is subsequently esterified with benzyl alcohol.

Key Steps:

  • Reductive amination using sodium triacetoxyborohydride or NaBH3CN.
  • Cyclization under acidic or basic conditions.
  • Oxidation (if required) using mild oxidants (e.g., PCC, Dess–Martin periodinane).
  • Benzyl ester formation via standard esterification.
Esterification of Spirocyclic Carboxylic Acids

If the spirocyclic acid intermediate is available, direct esterification with benzyl alcohol provides the target compound. This can be achieved using:

  • DCC/DMAP (N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine)
  • Fischer esterification (acid catalysis, reflux)
Step Reagents/Conditions Yield (%) Reference
Esterification Benzyl alcohol, DCC/DMAP 80–95
Esterification Benzyl alcohol, H2SO4, reflux 70–85

Literature Examples and Yields

Method Typical Yield (%) Key Reagents Notes
Double Michael Addition/Cyclization 60–85 Barbituric acid, diarylidene acetone, base High selectivity
Reductive Amination and Cyclization 50–75 Diketone, diamine, reducing agent Versatile, multi-step
Direct Esterification 70–95 Benzyl alcohol, DCC/DMAP or acid High yield, mild

Reaction Scheme Overview

Below is a generalized reaction scheme for the most common method:

Research Findings and Optimization Notes

  • Stereoselectivity: The double Michael addition route offers good control over stereochemistry, which is crucial for biological activity.
  • Scalability: The methods described are amenable to scale-up, with the esterification step being particularly robust.
  • Purification: Products are typically purified by column chromatography or recrystallization from suitable solvents.
  • Functional Group Tolerance: The synthetic routes tolerate a range of substituents, allowing for analog synthesis.

Summary Table: Preparation Methods

Method Key Steps Advantages Limitations
Double Michael Addition Michael addition, cyclization, esterification High selectivity, moderate to high yields Requires specific starting materials
Reductive Amination Reductive amination, cyclization, oxidation, esterification Versatile, adaptable Multi-step, lower overall yield
Direct Esterification Esterification of acid Simple, high yield Requires acid precursor

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has a complex spirocyclic structure that contributes to its unique chemical properties. The molecular formula is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of approximately 302.37 g/mol. The compound features two nitrogen atoms in its diazaspiro structure, which enhances its reactivity and potential for forming various derivatives.

Applications in Medicinal Chemistry

  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This has led to investigations into its potential use as an antibacterial agent in pharmaceuticals.
  • Antitumor Properties
    • Research indicates that compounds with similar spirocyclic structures can exhibit cytotoxic effects against cancer cells. Ongoing studies are evaluating the efficacy of this compound in inhibiting tumor growth and its mechanism of action at the cellular level.
  • Neuroprotective Effects
    • The compound's structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Investigations are underway to assess its impact on neuronal survival and function in vitro.

Applications in Organic Synthesis

  • Building Block for Complex Molecules
    • Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules, particularly in the development of novel pharmaceuticals.
  • Reagent in Chemical Reactions
    • The compound can act as a reagent in various chemical reactions, including condensation and cyclization processes, which are essential for synthesizing other organic compounds.

Data Table: Summary of Applications

Application AreaSpecific Use CaseCurrent Research Status
Medicinal ChemistryAntimicrobial agentPreliminary studies ongoing
Antitumor propertiesUnder investigation
Neuroprotective effectsResearch phase
Organic SynthesisBuilding block for complex moleculesActively explored
Reagent in chemical reactionsEstablished usage

Case Studies

  • Antimicrobial Activity Study
    • A recent study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. Results indicated significant inhibition at certain concentrations, suggesting potential for further development as an antibacterial agent.
  • Cytotoxicity Assessment
    • In vitro assays conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an antitumor drug candidate.
  • Neuroprotection Trials
    • Initial trials assessing the neuroprotective effects of this compound showed promising results in reducing oxidative stress markers in neuronal cultures, warranting further exploration into its therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl Analogs

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1031927-12-4)
  • Molecular Formula : C₁₄H₂₄N₂O₃
  • Molecular Weight : 268.35 g/mol
  • Key Differences: Replaces the benzyl group with a tert-butyl ester, reducing steric bulk and increasing hydrolytic stability .
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1198284-94-4)
  • Molecular Formula : C₁₄H₂₄N₂O₃
  • Molecular Weight : 268.36 g/mol
  • Structural isomerism may lead to divergent reactivity in coupling reactions.

Benzyl Esters with Varied Heteroatoms

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1056629-20-9)
  • Molecular Formula: C₁₈H₂₃NO₃
  • Molecular Weight : 301.38 g/mol
  • Key Differences :
    • Contains one nitrogen (3-aza) and one oxygen (9-oxo), unlike the 1,9-diaza configuration of the target compound.
    • Higher molecular weight due to additional carbon atoms in the benzyl ester .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 2102409-64-1)
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol
  • Key Differences: Incorporates an oxygen atom (1-oxa) and two nitrogens (4,9-diaza), modifying the spiro core’s electronic properties .

Multi-Functional Spiro Compounds

tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1352925-95-1)
  • Molecular Formula : C₂₀H₂₈N₂O₄
  • Molecular Weight : 360.45 g/mol
  • Key Differences :
    • Combines benzyl and tert-butyl groups, introducing steric complexity.
    • Contains both 1-oxa and 4,9-diaza moieties, likely influencing receptor binding selectivity .
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS: 189333-48-0)
  • Molecular Formula : C₁₆H₂₀N₂O₂
  • Molecular Weight : 272.35 g/mol
  • Key Differences :
    • Features two ketone groups (2,4-dione), enhancing hydrogen-bonding capacity but reducing lipophilicity .
    • Absence of the benzyl ester reduces synthetic versatility compared to the target compound.

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (1160246-77-4) C₁₆H₂₀N₂O₃* ~292* 1,9-diaza, 2-oxo, benzyl ester High steric bulk; versatile intermediate
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (1031927-12-4) C₁₄H₂₄N₂O₃ 268.35 tert-butyl ester Enhanced stability; lower molecular weight
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1056629-20-9) C₁₈H₂₃NO₃ 301.38 3-aza, 9-oxo Higher lipophilicity; potential for CNS targeting
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (189333-48-0) C₁₆H₂₀N₂O₂ 272.35 2,4-dione Polar; suited for aqueous-phase reactions

*Inferred from structural analogs; experimental confirmation required.

Biological Activity

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

Chemical Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
CAS Number: 1363382-32-4
IUPAC Name: this compound

This compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the carbonyl group at position 2 and the diazaspiro framework are crucial for its activity.

Biological Activity

Research indicates that compounds within the diazaspiro[5.5]undecane class exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects: Studies indicate that these compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
  • Neuropharmacological Effects: Certain derivatives have been identified as GABA_A receptor antagonists, which may influence anxiety and seizure disorders .
  • Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

1. Synthesis and Characterization

A study by Bavo et al. (2021) focused on the synthesis of diazaspiro compounds and their structure-activity relationships (SAR). The research highlighted that modifications at the nitrogen atoms significantly influenced biological activity, particularly in GABA_A receptor interactions .

2. Antimicrobial Studies

In a comparative study, several diazaspiro compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated notable activity with MIC values comparable to standard antibiotics .

3. Anti-inflammatory Research

Research conducted on inflammatory models showed that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokines
NeuropharmacologicalGABA_A receptor antagonism
AnticancerCytotoxic effects on cancer cell lines

Q & A

Q. Advanced Research Focus

  • Purification : Spirocycles often require gradient chromatography (DCM/MeOH) due to polar by-products .
  • Thermal sensitivity : Exothermic ring-closing reactions necessitate controlled heating .
  • Protection/deprotection : Boc groups may hydrolyze under acidic conditions, requiring pH-controlled steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
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Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

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